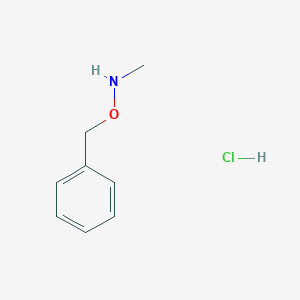Methanamine, N-(phenylmethoxy)-, hydrochloride
CAS No.: 71925-14-9
Cat. No.: VC2462389
Molecular Formula: C8H12ClNO
Molecular Weight: 173.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 71925-14-9 |
|---|---|
| Molecular Formula | C8H12ClNO |
| Molecular Weight | 173.64 g/mol |
| IUPAC Name | N-phenylmethoxymethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H11NO.ClH/c1-9-10-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H |
| Standard InChI Key | GPLSFQUFEXQHCN-UHFFFAOYSA-N |
| SMILES | CNOCC1=CC=CC=C1.Cl |
| Canonical SMILES | CNOCC1=CC=CC=C1.Cl |
Introduction
Chemical Identity and Structure
Basic Nomenclature and Classification
Methanamine, N-(phenylmethoxy)-, hydrochloride belongs to the class of organic compounds containing an amine functional group modified with a phenylmethoxy substituent, forming a hydrochloride salt. The systematic IUPAC name reflects its core methanamine structure with phenylmethoxy modification, while the hydrochloride designation indicates its salt form with hydrochloric acid.
Structural Characteristics
The compound follows a similar structural pattern to other phenyl-substituted methanamines. By examining related compounds like N-(phenylmethylene)methanamine in the NIST database, we can infer that our target compound contains a phenyl ring connected to a methoxy linkage (-OCH₃) which is attached to the nitrogen of a methanamine group . The hydrochloride component indicates protonation of the amine nitrogen, forming an ionic bond with a chloride ion.
Molecular Properties
Based on the structural components and comparison with similar compounds, we can estimate the following molecular properties:
| Property | Value | Basis |
|---|---|---|
| Molecular Formula | C₈H₁₂ClNO (estimated) | Based on structural components |
| Molecular Weight | Approximately 173.64 g/mol (estimated) | Calculated from estimated formula |
| Physical State | Crystalline solid | Common for hydrochloride salts |
| Solubility | Likely soluble in water, alcohols | Characteristic of amine hydrochlorides |
Structural Comparison with Related Compounds
Comparative Analysis
The target compound bears structural similarities to (2-Methoxyphenyl)(phenyl)methanamine hydrochloride (CID 368853), which has a molecular weight of 249.73 g/mol and contains both methoxy and phenyl groups . While our compound features a simpler arrangement with a single phenyl group, both share the hydrochloride salt formation pattern common to many pharmaceutical intermediates.
Structural Identifiers
The target compound likely shares some spectroscopic characteristics with N-(phenylmethylene)methanamine, which has established identifiers in the NIST database including a unique InChIKey (HXTGGPKOEKKUQO-UHFFFAOYSA-N) . The presence of the methoxy group in our target compound would yield distinctive spectral patterns differentiating it from this related structure.
Synthesis and Preparation Methods
Analogous Synthesis Procedures
The synthesis of N-methyl-3,4-dimethoxyphenylethylamine involves Darzens condensation with an alpha-haloacetic acid alkyl ester, followed by hydrolysis, decarboxylation, and treatment with monomethylamine and sodium borohydride . While the target structures differ, similar reaction principles could potentially be applied for our compound's preparation:
-
Starting with benzaldehyde or a suitable derivative
-
Performing a condensation reaction with a methoxy-containing reagent
-
Reduction of the intermediate
-
Salt formation with hydrochloric acid
Chemical and Physical Properties
Anticipated Chemical Behavior
As a hydrochloride salt of an amine, the compound would likely exhibit:
-
Increased water solubility compared to its free base form
-
Greater stability in storage conditions than the free amine
-
Typical pH-dependent behavior with potential for ion exchange reactions
-
Characteristic spectroscopic patterns reflecting its aromatic and amine components
Stability and Reactivity
Based on properties of similar compounds, Methanamine, N-(phenylmethoxy)-, hydrochloride would likely demonstrate:
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Thermal Stability | Moderate | Typical of hydrochloride salts |
| Photosensitivity | Low to moderate | Aromatic systems may exhibit some photoreactivity |
| Hydrolytic Stability | Stable in acidic conditions; less stable in basic | Characteristic of amine hydrochlorides |
| Storage Requirements | Cool, dry conditions | Standard for most organic compounds |
Analytical Identification Methods
Spectroscopic Characterization
For definitive identification of Methanamine, N-(phenylmethoxy)-, hydrochloride, researchers would typically employ multiple complementary analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would reveal characteristic signals for aromatic protons, methoxy groups, and amine protons
-
Infrared (IR) Spectroscopy: Would display distinctive bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C-O stretching
-
Mass Spectrometry (MS): Would provide molecular weight confirmation and fragmentation patterns
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or gas chromatography coupled with mass spectrometry (GC-MS) would be effective for purity determination and quantitative analysis of this compound in mixtures.
Structure-Property Relationships
Functional Group Contributions
| Functional Group | Property Contribution |
|---|---|
| Phenyl Ring | Hydrophobicity, UV absorption, π-stacking potential |
| Methoxy Group | Hydrogen bond acceptor, increased polarity |
| Amine (as hydrochloride) | Water solubility, pH-dependent behavior, potential for ionic interactions |
Molecular Interactions
The presence of both hydrophobic (phenyl) and hydrophilic (protonated amine) regions suggests amphiphilic characteristics, potentially influencing the compound's behavior in biological systems and various solvent environments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume